molecular formula C8H8F3NO2 B1408082 3,6-Dimethoxy-2-(trifluoromethyl)pyridine CAS No. 1227602-60-9

3,6-Dimethoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408082
CAS No.: 1227602-60-9
M. Wt: 207.15 g/mol
InChI Key: NKQSAVBJINJYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxy-2-(trifluoromethyl)pyridine is an aromatic compound characterized by the presence of methoxy groups at the 3 and 6 positions and a trifluoromethyl group at the 2 position on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from pyridine derivatives. The process includes substitution, oxidation, and reduction reactions under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are more complex and involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3,6-Dimethoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dimethoxy-3-(trifluoromethyl)pyridine
  • Fluorinated Quinolines

Comparison: Compared to other similar compounds, 3,6-Dimethoxy-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,6-dimethoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-5-3-4-6(14-2)12-7(5)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQSAVBJINJYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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